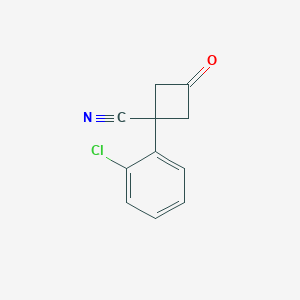

![molecular formula C15H13FN2O2S2 B2717560 Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate CAS No. 862974-95-6](/img/structure/B2717560.png)

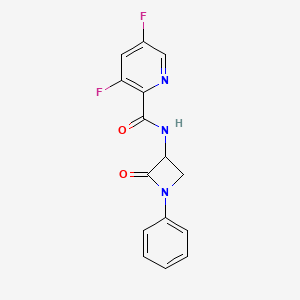

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been found to display antibacterial activity by inhibiting various enzymes .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core. The structure-activity relationships of these derivatives have been studied, and it has been found that certain substitutions can improve their antibacterial action .Applications De Recherche Scientifique

Synthetic Chemistry and Mechanistic Insights

Cyclocondensation Reactions and Selectivity

The synthesis and mechanistic insights into the formation of benzothiazole-2-carboxylates, including derivatives similar to Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate, have been extensively studied. These compounds are formed via cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles in aqueous media, demonstrating selectivity switches based on the reaction conditions and the medium used, providing valuable insights into synthetic strategies for such complex molecules (Dhameliya et al., 2017).

Biological Activity Studies

Antimicrobial and Antifungal Properties

Modifications of thiazole carboxylates have shown significant antimicrobial and antifungal activities. A study on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate demonstrated their potential against various bacterial and fungal strains, highlighting the therapeutic potential of such compounds (Desai, Bhatt, & Joshi, 2019).

Antitumor Properties

Research into fluorinated benzothiazole analogues, closely related to the compound of interest, has identified them as novel agents with potent and selective antitumor properties. The studies explore the mechanisms underlying the antitumor activity of these compounds, including the role of cytochrome P450 enzymes in their bioactivation and the resultant cytotoxic effects on cancer cells (Trapani et al., 2003), (Wang & Guengerich, 2012).

Synthetic Methodologies and Compound Functionalization

One-Pot Synthesis Techniques

Studies on the efficient synthesis of bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes from ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino] thiazole-5-carboxylate derivatives under mild conditions have provided insights into the versatility and adaptability of thiazole carboxylates for generating nitrogen-containing heterocycles (Fang, Fang, & Zheng, 2013).

Mécanisme D'action

Target of Action

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with the DprE1 enzyme . The compound binds to the enzyme, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .

Biochemical Pathways

The biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This results in a weakened cell wall, making the bacteria more susceptible to external threats and ultimately leading to their death .

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good bioavailability .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound weakens the bacterial cell wall, making the bacteria more susceptible to external threats . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .

Action Environment

The action environment of this compound is within the bacterial cell, specifically targeting the DprE1 enzyme involved in cell wall biosynthesis . Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability.

Orientations Futures

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives, due to their wide range of biological activities and medicinal applications, are of great interest in this regard . The findings from recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate are largely due to its interactions with various enzymes and proteins. For instance, it has been found to have inhibitory effects against M. tuberculosis

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit inhibitory activity against M. tuberculosis . This suggests that the compound may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits significant biological activity, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its biochemical activity, it is likely that the compound interacts with various enzymes and cofactors .

Propriétés

IUPAC Name |

ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S2/c1-3-20-14(19)13-8(2)7-11(22-13)17-15-18-12-9(16)5-4-6-10(12)21-15/h4-7H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUGXPCHJRAJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)

![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)

![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)